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molecular formula C12H12N2O3 B8390445 methyl 1-acetyl-6-methyl-1H-indazole-5-carboxylate

methyl 1-acetyl-6-methyl-1H-indazole-5-carboxylate

Cat. No. B8390445
M. Wt: 232.23 g/mol
InChI Key: CJBJRTDUFGBNEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07199147B2

Procedure details

A 2N-aqueous sodium hydroxide solution (0.63 ml, 1.3 mmol) was added to a solution of methyl 1-acetyl-6-methyl-1H-indazole-5-carboxylate (0.0731 g, 0.315 mmol) in tetrahydrofuran (1 ml), and the resulting mixture was stirred for 3 hours with heating under reflux. Then, a 2N-aqueous lithium hydroxide solution (0.63 ml, 1.3 mmol) was added thereto and stirred for another 3 hours. The resulting solution was diluted with water and washed with diethyl ether, and the aqueous layer was adjusted to pH 1 to 2 with 1N-hydrochloric acid to precipitate a solid. The solid precipitated was collected by filtration and the precipitate on a filter was washed with water and dried under reduced pressure to obtain 6-methyl-1H-indazole-5-carboxylic acid (0.0514 g, 93%).
Quantity
0.63 mL
Type
reactant
Reaction Step One
Quantity
0.0731 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.63 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C([N:6]1[C:14]2[C:9](=[CH:10][C:11]([C:16]([O:18]C)=[O:17])=[C:12]([CH3:15])[CH:13]=2)[CH:8]=[N:7]1)(=O)C.[OH-].[Li+]>O1CCCC1.O>[CH3:15][C:12]1[CH:13]=[C:14]2[C:9]([CH:8]=[N:7][NH:6]2)=[CH:10][C:11]=1[C:16]([OH:18])=[O:17] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0.63 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.0731 g
Type
reactant
Smiles
C(C)(=O)N1N=CC2=CC(=C(C=C12)C)C(=O)OC
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.63 mL
Type
reactant
Smiles
[OH-].[Li+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
STIRRING
Type
STIRRING
Details
stirred for another 3 hours
Duration
3 h
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
to precipitate a solid
CUSTOM
Type
CUSTOM
Details
The solid precipitated
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
the precipitate on a filter was washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1=C(C=C2C=NNC2=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.0514 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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